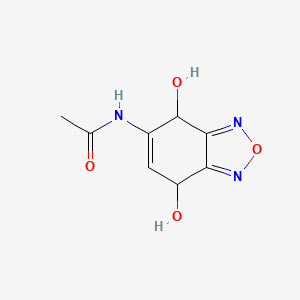
n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide: is a synthetic organic compound that belongs to the class of benzoxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide typically involves the following steps:
Formation of the Benzoxadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxy Groups: Hydroxylation reactions can be used to introduce hydroxy groups at the desired positions.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Various substitution reactions can be performed, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxadiazole Derivatives: Compounds with similar core structures but different substituents.
Hydroxybenzoxadiazoles: Compounds with hydroxy groups at different positions.
Acetamide Derivatives: Compounds with similar acetamide functional groups.
Uniqueness
The uniqueness of n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and properties.
Properties
Molecular Formula |
C8H9N3O4 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
N-(4,7-dihydroxy-4,7-dihydro-2,1,3-benzoxadiazol-5-yl)acetamide |
InChI |
InChI=1S/C8H9N3O4/c1-3(12)9-4-2-5(13)6-7(8(4)14)11-15-10-6/h2,5,8,13-14H,1H3,(H,9,12) |
InChI Key |
BPTNHAQHRCCWMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(C2=NON=C2C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
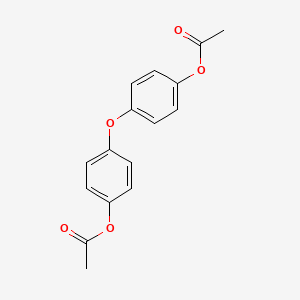
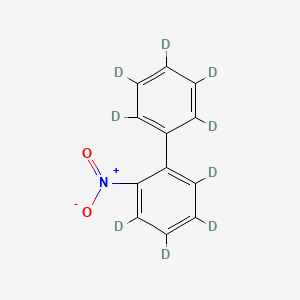



![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)
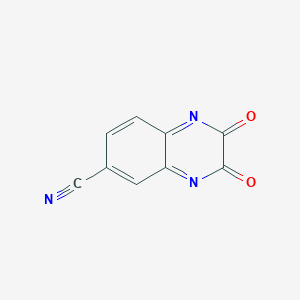

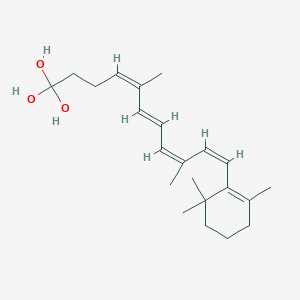
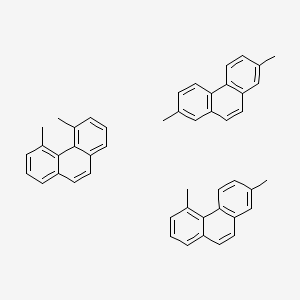
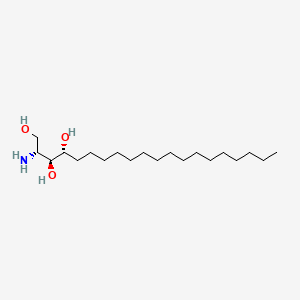
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)
